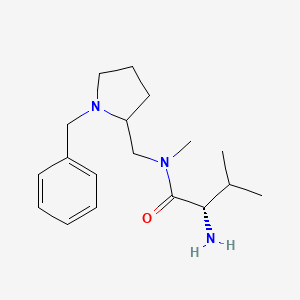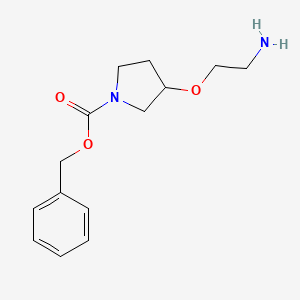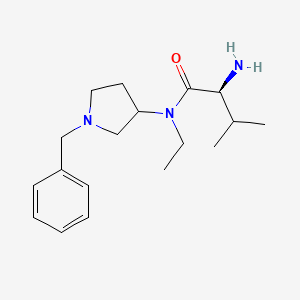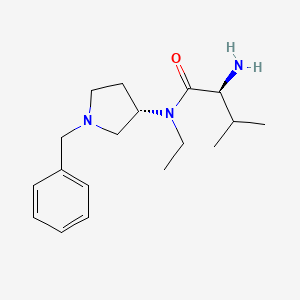![molecular formula C10H20N2O2 B7922586 1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7922586.png)
1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is an organic compound with a complex structure that includes a pyrrolidine ring, an ethyl group, and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl and hydroxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of the pyrrolidine ring may produce a more saturated compound.
Applications De Recherche Scientifique
1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that involve the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which 1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to changes in cellular function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{3-[Methyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone: Similar structure but with a methyl group instead of an ethyl group.
1-{3-[Ethyl-(2-hydroxy-propyl)-amino]-pyrrolidin-1-yl}-ethanone: Similar structure but with a hydroxypropyl group instead of a hydroxyethyl group.
Uniqueness
1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic and industrial uses.
Propriétés
IUPAC Name |
1-[3-[ethyl(2-hydroxyethyl)amino]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-11(6-7-13)10-4-5-12(8-10)9(2)14/h10,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDXXWQOJODLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B7922553.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7922559.png)
![1-{(S)-2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7922564.png)
![1-{(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7922570.png)
![1-((S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7922584.png)
![1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7922591.png)
![1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7922593.png)
![1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7922594.png)
